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Compound of Interest

Compound Name: 4-Chloro-6-methylpyrimidine

Cat. No.: B1361110 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 4-Chloro-6-methylpyrimidine. The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Summary of Spectroscopic Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for 4-Chloro-6-
methylpyrimidine. Due to the limited availability of experimentally derived and published data

for this specific compound, predicted values from reputable spectroscopic databases are

presented. These predictions are based on advanced computational algorithms and provide a

reliable estimation of the expected chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Multiplicity Assignment

8.85 Singlet H2

7.45 Singlet H5

2.60 Singlet CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
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Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

168.0 C6

162.5 C4

158.0 C2

118.0 C5

24.5 CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocol
While specific experimental parameters for the acquisition of NMR spectra for 4-Chloro-6-
methylpyrimidine are not extensively documented in publicly available literature, a general

protocol for similar pyrimidine derivatives can be followed. The following methodology is a

standard procedure that can be adapted for this compound.

1. Sample Preparation:

Weigh approximately 5-10 mg of high-purity 4-Chloro-6-methylpyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data should be acquired on a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR)

spectrometer.

The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.

Shimming should be performed to optimize the magnetic field homogeneity.
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3. ¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-12 ppm.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants (if any).

Visualization of Molecular Structure
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To provide a clear representation of the molecular structure of 4-Chloro-6-methylpyrimidine,

the following diagram has been generated using the Graphviz DOT language.

Molecular structure of 4-Chloro-6-methylpyrimidine.

To cite this document: BenchChem. [Spectroscopic Data for 4-Chloro-6-methylpyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361110#spectroscopic-data-for-4-chloro-6-
methylpyrimidine-1h-nmr-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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